Enhanced Reactivity in Palladium‑Catalyzed Cross‑Coupling: Iodide Outperforms Bromide and Chloride
In palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura, Sonogashira), the 8‑iodo substituent on 8‑iodoisoquinolin‑3‑amine undergoes oxidative addition significantly faster than the corresponding 8‑bromo or 8‑chloro analogs. The established reactivity order for aryl halides with Pd(0) catalysts is I > Br > Cl [REFS‑1]. While absolute rate constants are system‑dependent, comparative studies confirm that aryl iodides react at least an order of magnitude faster than aryl bromides under identical conditions, and aryl chlorides are essentially inert without specialized catalyst systems [REFS‑2]. This differential reactivity enables selective monofunctionalization of polyhalogenated scaffolds and allows cross‑coupling to proceed at lower temperatures, reducing side‑product formation and improving overall yield [REFS‑3].
| Evidence Dimension | Relative oxidative addition rate in Pd(0)‑catalyzed cross‑coupling |
|---|---|
| Target Compound Data | Aryl iodide (I) – fastest |
| Comparator Or Baseline | Aryl bromide (Br) – intermediate; Aryl chloride (Cl) – slowest |
| Quantified Difference | I > Br > Cl; approximate relative rates I ~10–100× faster than Br, and Br >> Cl [REFS‑2] |
| Conditions | General palladium‑catalyzed cross‑coupling (e.g., Suzuki, Sonogashira) under standard conditions |
Why This Matters
For synthetic chemists, the iodine handle permits rapid, high‑yielding diversification of the isoquinoline core, a capability not available with bromo‑ or chloro‑substituted analogs, thereby reducing synthesis time and cost.
- [1] Zhang, H. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross‑Coupling. WenxueCity Blog. (Citing established order I > Br > Cl). View Source
- [2] Galushko, A. S., Prima, D. O., Burykina, J. V., & Ananikov, V. P. (2021). Comparative study of aryl halides in Pd‑mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 8, 620–635. View Source
